molecular formula C5H4N4O B093188 4-Amino-2-hydroxypyrimidine-5-carbonitrile CAS No. 16462-28-5

4-Amino-2-hydroxypyrimidine-5-carbonitrile

Cat. No. B093188
CAS RN: 16462-28-5
M. Wt: 136.11 g/mol
InChI Key: KFDKBQHGALFUAJ-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a chemical compound that belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The carbonitrile group indicates the presence of a cyano group (-C≡N) attached to the molecule, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom.

Synthesis Analysis

The synthesis of related aminopyrimidine derivatives has been reported through various methods. For instance, 4-aminopyrimidine-5-carbonitriles can be efficiently synthesized by reacting suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, yielding good results using a simple synthetic scheme . Another approach involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and cyanoguanidine hydrochloride in alkaline ethanol to synthesize 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . Additionally, the formation of 4-amino-5-aminomethyl-2-methylpyrimidine from 2-(diethoxymethyl)-3-ethoxypropionitrile and acetamidine has been investigated, providing insights into the mechanism of aminopyrimidine formation .

Molecular Structure Analysis

The molecular structure of aminopyrimidine derivatives can be complex and is often studied using various spectroscopic techniques. For example, mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring, indicating the stability and fragmentation patterns of these molecules . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing that the pyrazole, pyridine, and pyran rings can be almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions .

Chemical Reactions Analysis

Aminopyrimidines can undergo a variety of chemical reactions. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile has been reacted with various reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines . These reactions demonstrate the reactivity of the amino and carbonitrile groups in the pyrimidine ring and their ability to form diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-hydroxypyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's solubility, boiling point, melting point, and stability. The electronic properties, such as the distribution of electron density and the molecular orbitals, can be predicted using computational methods like semiempirical and ab initio calculations, which reveal the favored geometry of these molecules . These properties are crucial for understanding the behavior of aminopyrimidines in different environments and for their potential applications in various fields, including pharmaceuticals.

Scientific Research Applications

Importance in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

4-Amino-2-hydroxypyrimidine-5-carbonitrile plays a significant role in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries. The versatility of these scaffolds comes from their broader synthetic applications and bioavailability. Recent studies have explored various synthetic pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts to develop substituted derivatives through one-pot multicomponent reactions. This advancement in synthetic chemistry highlights the compound's potential in contributing to the development of new lead molecules in drug discovery and other applications (Parmar, Vala, & Patel, 2023).

Role in Pharmacogenetics and Therapy Personalisation

The compound is also linked indirectly to research in pharmacogenetics, specifically concerning antifolate and fluoropyrimidine-based therapies. While 4-Amino-2-hydroxypyrimidine-5-carbonitrile itself may not be directly involved, its structural relatives and the mechanisms it participates in are integral to understanding the modulation of therapy based on genetic polymorphisms. This is particularly relevant in the case of treatments involving methotrexate and fluorouracil, where certain genetic variants can significantly influence drug efficacy and toxicity (De Mattia & Toffoli, 2009).

Contribution to Environmental Chemistry and Photodegradation Studies

Research in environmental chemistry has explored the photodegradation of hydroxylated N-heteroaromatic derivatives, including compounds structurally related to 4-Amino-2-hydroxypyrimidine-5-carbonitrile. These studies focus on understanding the kinetics and mechanisms of photodegradation in natural-like aquatic environments, contributing to our knowledge on the environmental fate of such compounds. This research is vital for assessing the environmental impact and designing more eco-friendly synthetic compounds (García & Amat-Guerri, 2005).

Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy

In the realm of photodynamic therapy (PDT), studies have investigated pretreatment methods to enhance the accumulation of protoporphyrin IX, a crucial component for effective PDT. Although not directly mentioned, the pathways and synthetic mechanisms involving 4-Amino-2-hydroxypyrimidine-5-carbonitrile contribute to the broader understanding of compound synthesis and application in treatments like PDT. This highlights the compound's indirect relevance to improving clinical outcomes in cancer therapy (Gerritsen et al., 2008).

Aminopyridines in Neurologic Disorders

Although primarily focusing on aminopyridines, research in the treatment of neurological disorders sheds light on the importance of nitrogen-containing heterocycles, such as 4-Amino-2-hydroxypyrimidine-5-carbonitrile, in medical chemistry. Aminopyridines, by modulating potassium channel activity, provide symptomatic relief in various conditions, highlighting the potential of structurally related compounds in neurologic therapeutics (Strupp et al., 2017).

Safety And Hazards

The compound is considered toxic if inhaled . It is harmful if swallowed and in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and removing to fresh air if inhaled .

Future Directions

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents .

properties

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDKBQHGALFUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358683
Record name 4-amino-2-hydroxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxypyrimidine-5-carbonitrile

CAS RN

16462-28-5
Record name 4-amino-2-hydroxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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